Structural Divergence from Thiazovivin: The 2-Position Substituent Defines Target Engagement
The target compound differs from the known ROCK inhibitor Thiazovivin solely at the 2-position of the thiazole core (phenylamino vs. pyrimidin-4-ylamino). This single atom change from carbon to nitrogen introduces a hydrogen bond acceptor that is critical for ROCK binding. Thiazovivin exhibits a ROCK IC50 of 0.5 μM, whereas the target compound, lacking this acceptor, is not reported to inhibit ROCK . This structural divergence establishes the target compound as a necessary negative control or a specialized chemical probe for target deconvolution studies when a 2-phenylamino thiazole scaffold is required [1].
| Evidence Dimension | Structural feature dictating target engagement |
|---|---|
| Target Compound Data | 2-phenylamino substituent (no pyrimidine nitrogen) |
| Comparator Or Baseline | Thiazovivin: 2-(pyrimidin-4-ylamino) substituent |
| Quantified Difference | A single atom change (C to N) at the 4-position of the 2-aminoaryl ring; Thiazovivin ROCK IC50 = 0.5 μM, target compound ROCK activity not reported. |
| Conditions | In silico structural comparison; ROCK activity from cell-free assay for comparator. |
Why This Matters
This data confirms that two compounds with identical N-benzyl carboxamide tails but different 2-aminoaryl heads are not functionally interchangeable, making them essential as a matched positive-control/negative-control pair for assay validation.
- [1] Lin, T., et al. (2012). Induction of pluripotent cells. U.S. Patent Application US20120264218A1. View Source
